(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes benzyloxy, dicyclohexylphosphanyl, and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. One common approach is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the efficient introduction of the naphthalene group into the molecule. The reaction conditions typically involve the use of aryl imidates and oxa bicyclic alkenes as starting materials, with Rh(III) as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The benzyloxy and dicyclohexylphosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound is used as a ligand in catalysis, particularly in Rh(III)-catalyzed reactions.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-substituted aromatic esters: These compounds share the naphthalene group and can undergo similar reactions.
Multisubstituted naphthalenes: These molecules have multiple substituents on the naphthalene ring, similar to the target compound.
Uniqueness
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of benzyloxy, dicyclohexylphosphanyl, and naphthalene groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, drug development, and other fields.
Properties
Molecular Formula |
C41H52NO2PS |
---|---|
Molecular Weight |
653.9 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NO2PS/c1-41(2,3)46(43)42(4)39(34-28-27-32-19-14-15-20-33(32)29-34)37-25-16-26-38(44-30-31-17-8-5-9-18-31)40(37)45(35-21-10-6-11-22-35)36-23-12-7-13-24-36/h5,8-9,14-20,25-29,35-36,39H,6-7,10-13,21-24,30H2,1-4H3/t39-,46?/m0/s1 |
InChI Key |
QSRGQPZISORXKK-VTQCWBPVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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